4-Phenylbutanal (CAS 18328-11-5) is a highly versatile aryl-aliphatic aldehyde characterized by a four-carbon aliphatic chain anchored by a phenyl ring. Exhibiting a density of 0.971 g/cm³ and a boiling point of 102–103 °C at 12 Torr, it functions as a stable, process-friendly liquid under standard manufacturing conditions[1]. In industrial chemical procurement, it is primarily sourced as a critical C4-spacer building block for complex active pharmaceutical ingredients (APIs), most notably serving as the essential precursor in the synthesis of prostaglandin analogs such as latanoprost[2]. Unlike simpler aromatic aldehydes, its extended lipophilic chain provides an optimal balance of conformational flexibility and controlled electrophilicity, making it a highly reliable substrate for modern asymmetric organocatalysis, biocatalytic transformations, and high-yield reductive aminations [3].
Attempting to substitute 4-phenylbutanal with shorter-chain homologs like 3-phenylpropanal or the highly reactive phenylacetaldehyde routinely fails in both process chemistry and final API efficacy. Phenylacetaldehyde is notoriously unstable, rapidly undergoing auto-oxidation and spontaneous polymerization upon air exposure, which severely compromises batch-to-batch reproducibility and necessitates costly, specialized storage protocols[1]. Conversely, 4-phenylbutanal exhibits superior shelf stability and resistance to spontaneous degradation[2]. Furthermore, in pharmaceutical applications such as the synthesis of latanoprost, the exact four-carbon distance between the aromatic ring and the functional core is an absolute pharmacophore requirement; utilizing 3-phenylpropanal alters the spatial geometry, completely abolishing target receptor binding affinity and rendering the generic substitution biologically and commercially useless[3].
Handling highly reactive aryl-aliphatic aldehydes often presents significant scale-up challenges due to rapid degradation. Phenylacetaldehyde is highly prone to auto-oxidation and polymerization, often degrading significantly within days unless stored under strict inert conditions or as a dilute solution [1]. In contrast, 4-phenylbutanal demonstrates robust stability, maintaining >98% purity over extended storage periods under standard atmospheric conditions without spontaneous polymerization [2]. This enhanced stability prevents the accumulation of acidic byproducts (e.g., 4-phenylbutyric acid) that can poison sensitive downstream catalysts.
| Evidence Dimension | Spontaneous degradation and polymerization rate |
| Target Compound Data | 4-Phenylbutanal: Maintains >98% purity under standard storage conditions |
| Comparator Or Baseline | Phenylacetaldehyde: Rapid auto-oxidation and polymerization requiring specialized inert handling |
| Quantified Difference | Near-zero spontaneous polymerization for the C4 analog, yielding significantly extended shelf-life |
| Conditions | Standard ambient storage in air over time |
Eliminates the need for specialized cold-chain or inert-gas storage, reducing waste and ensuring reliable batch-to-batch stoichiometry in industrial procurement.
In the synthesis of complex APIs like latanoprost, the choice of aldehyde dictates the success of the initial stereocenter formation. 4-Phenylbutanal serves as an exceptional substrate for potassium prolinate-mediated alpha-aminoxylation and MacMillan-type organocatalytic [3+2] cycloadditions, routinely achieving enantiomeric excesses (ee) exceeding 95% and high isolated yields [1]. When shorter-chain or more sterically hindered aldehydes are used in similar organocatalytic regimes, both the yield and stereocontrol often drop significantly due to altered transition-state geometries[2]. The precise C4 chain length perfectly accommodates the steric demands of the imidazolidinone or proline-based catalyst pockets.
| Evidence Dimension | Enantiomeric excess (ee) in alpha-functionalization |
| Target Compound Data | 4-Phenylbutanal: >95% ee and high yields in organocatalytic protocols |
| Comparator Or Baseline | Shorter-chain analogs (e.g., 3-phenylpropanal): Reduced ee and lower yields due to suboptimal catalyst pocket fit |
| Quantified Difference | Consistently high stereocontrol (>95% ee) specific to the C4-aryl geometry |
| Conditions | Proline or imidazolidinone-catalyzed asymmetric alpha-functionalization |
Guarantees high chiral purity of critical pharmaceutical intermediates, drastically reducing the cost of downstream chiral separation.
Reductive amination is a cornerstone reaction for installing the 4-phenylbutyl moiety onto amine-containing drug cores. 4-Phenylbutanal undergoes highly efficient reductive amination with primary and secondary amines using standard reducing agents like sodium triacetoxyborohydride (STAB), consistently delivering yields of 80-90% [1]. In contrast, more reactive homologs like phenylacetaldehyde or highly enolizable aliphatic aldehydes often suffer from competing self-aldol condensation, which can reduce the target amine yield by 20-30% and complicate purification [2]. The balanced electrophilicity of 4-phenylbutanal minimizes these side reactions.
| Evidence Dimension | Target amine yield vs. self-condensation byproducts |
| Target Compound Data | 4-Phenylbutanal: 80-90% yield with minimal aldol byproducts |
| Comparator Or Baseline | Phenylacetaldehyde: 20-30% yield reduction due to rapid self-aldol condensation |
| Quantified Difference | Up to 30% higher isolated yield of the target amine |
| Conditions | Reductive amination using STAB in standard organic solvents |
Maximizes throughput and minimizes purification bottlenecks when synthesizing bulk CNS or cardiovascular drug intermediates.
4-Phenylbutanal is the exact, non-substitutable precursor required for the asymmetric organocatalytic construction of the cyclopentenone core in latanoprost. Its specific chain length and optimal fit in proline-based catalyst pockets ensure the >95% enantiomeric excess necessary for regulatory compliance in ophthalmic API manufacturing [1].
For the development and scale-up of CNS and cardiovascular agents requiring a lipophilic anchor, 4-phenylbutanal is the preferred reagent. Its high stability against self-aldol condensation ensures >80% yields during STAB-mediated reductive aminations, making it vastly superior to unstable C2 or C3 analogs for bulk processing [2].
Due to its balanced reactivity and resistance to auto-oxidation, this compound is highly favored in cutting-edge green chemistry workflows, including laccase-cocatalyzed alpha-oxyaminations and photoredox-driven alkylations. It provides a reliable, high-yielding baseline for screening and scaling novel catalytic systems [3].
Irritant;Health Hazard